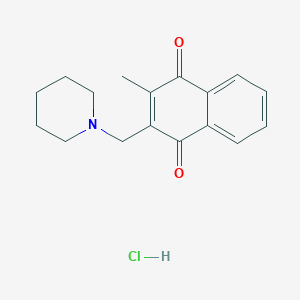
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride, also known as MPPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPN is a member of the naphthalenedione family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has several advantages for use in lab experiments. It is a highly soluble compound that can be easily prepared in large quantities. It has also been shown to have low toxicity in vitro, making it a suitable compound for cell-based assays. However, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride. One area of interest is the development of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride derivatives with improved biological activity and selectivity. Another area of interest is the investigation of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride's effects on specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate the efficacy and safety of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride in animal models and clinical trials. Overall, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has significant potential for use in scientific research, and further investigation may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride involves the reaction of 2-methyl-1,4-naphthoquinone with piperidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been used in various research studies to investigate its effects on cellular signaling pathways, gene expression, and protein synthesis.
Propiedades
Número CAS |
110278-78-9 |
|---|---|
Nombre del producto |
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride |
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
Clave InChI |
XSNCPTIVNGCGBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
Otros números CAS |
75397-64-7 |
Sinónimos |
AK 135 AK-135 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)




